(S)-Quinuclidin-2-ylmethanol
Description
(S)-Quinuclidin-2-ylmethanol (CAS 52646-39-6) is a chiral bicyclic amino alcohol with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . Its structure consists of a rigid quinuclidine (1-azabicyclo[2.2.2]octane) core substituted with a hydroxymethyl group at the 2-position, with the (S)-configuration at the stereocenter. The compound’s InChIKey (YUZMBZAYRWUWCN-QMMMGPOBSA-N) and SMILES string (C1CN2CCC1CC2CO) highlight its bicyclic geometry and functional group orientation . This stereochemical specificity makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals targeting neurological or muscarinic receptors due to structural similarities with bioactive quinuclidine derivatives .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(2S)-1-azabicyclo[2.2.2]octan-2-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-5-7-1-3-9(8)4-2-7/h7-8,10H,1-6H2/t8-/m0/s1 |
InChI Key |
YUZMBZAYRWUWCN-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN2CCC1C[C@H]2CO |
Canonical SMILES |
C1CN2CCC1CC2CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Quinuclidin-2-ylmethanol typically involves the reduction of quinuclidin-2-one using a chiral reducing agent. One common method is the asymmetric reduction of quinuclidin-2-one with a chiral borane reagent, such as (S)-CBS catalyst, under controlled conditions to yield the desired (S)-enantiomer. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of (S)-Quinuclidin-2-ylmethanol can be scaled up using similar asymmetric reduction techniques. The process involves optimizing reaction parameters such as temperature, pressure, and the concentration of reagents to achieve high yield and enantiomeric purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Quinuclidin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form quinuclidin-2-carboxylic acid.
Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinuclidin-2-carboxylic acid.
Reduction: Quinuclidine.
Substitution: Various substituted quinuclidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Quinuclidin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-Quinuclidin-2-ylmethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxymethyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The quinuclidine ring structure provides a rigid framework that enhances binding affinity and selectivity.
Comparison with Similar Compounds
2-(Ethylmethylamino)ethanol (CAS 2893-43-8)
- Molecular Formula: C₅H₁₃NO
- Structure: Linear amino alcohol with ethylmethylamino and hydroxyl groups .
- Key Differences : Lacks the bicyclic quinuclidine system, reducing rigidity and stereochemical complexity.
- Applications : Intermediate for surfactants or corrosion inhibitors; less pharmacologically relevant than bicyclic counterparts .
2-(Methylpropylamino)ethanol (CAS 2893-45-0)
- Molecular Formula: C₆H₁₅NO
- Structure: Similar linear backbone but with methylpropylamino substitution .
- Key Differences: Increased alkyl chain length compared to 2-(ethylmethylamino)ethanol, enhancing lipophilicity but retaining low stereochemical complexity .
Quinuclidine Derivatives
ß-Quinuclidinyl Benzilate (QNB, BZ)
- Molecular Formula: C₂₁H₂₃NO₃ (benzilate ester of 3-quinuclidinol) .
- Structure: Ester of quinuclidinol and benzilic acid, introducing aromaticity and bulk .
- Key Differences : The benzilate ester group drastically increases molecular weight and lipophilicity, enabling blood-brain barrier penetration.
- Applications: Potent anticholinergic hallucinogen (chemical warfare agent) .
Heterocyclic Methanol Analogues
[5-(2-Pyridinyl)-2-Thienyl]methanol (CAS 197899-76-6)
- Molecular Formula: C₁₀H₉NOS
- Structure : Combines pyridine and thiophene rings with a hydroxymethyl group .
- Key Differences: Planar heteroaromatic systems contrast with the non-aromatic quinuclidine core.
- Applications : Building block for optoelectronic materials or metal-organic frameworks .
Key Research Findings
Stereochemical Advantages: The (S)-configuration in (S)-Quinuclidin-2-ylmethanol enables enantioselective interactions in drug-receptor binding, unlike achiral ethanolamines .
Rigidity vs. Flexibility: The quinuclidine core’s rigidity enhances binding affinity to proteins compared to linear ethanolamines, as seen in QNB’s potent activity .
Functional Group Versatility : The hydroxymethyl group allows derivatization into esters or ethers, contrasting with QNB’s fixed ester linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
